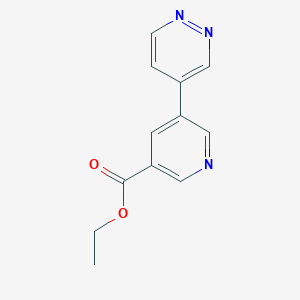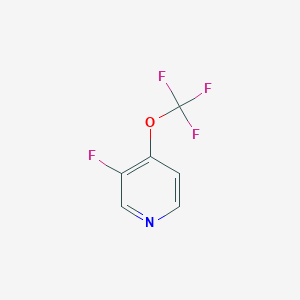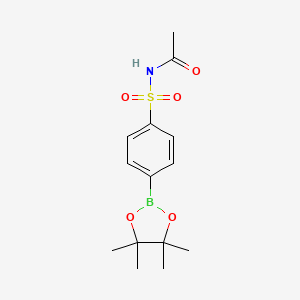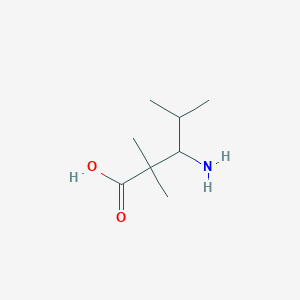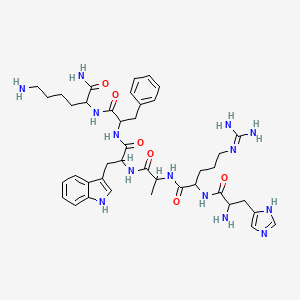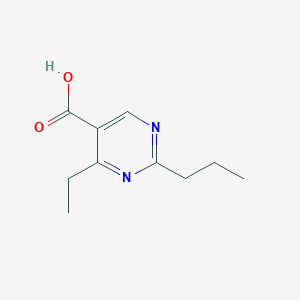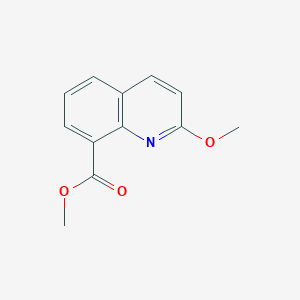
Methyl 2-methoxyquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxyquinoline-8-carboxylate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications . This compound features a quinoline core with a methoxy group at the 2-position and a carboxylate ester at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including methyl 2-methoxyquinoline-8-carboxylate, often involves classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods typically require specific catalysts, solvents, and reaction conditions to achieve the desired product. For instance, the Doebner-von Miller reaction involves the use of strong acids in a flow reactor .
Industrial Production Methods
Industrial production of quinoline derivatives may employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols . These methods aim to enhance yield, reduce environmental impact, and improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxyquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-methoxyquinoline-8-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 2-methoxyquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes, binding to DNA, or interfering with cellular processes . The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 2-methoxyquinoline-8-carboxylate include other quinoline derivatives such as:
- 2-Methylquinoline
- 8-Hydroxyquinoline
- Quinoline-4-carboxylic acid
Uniqueness
This compound is unique due to its specific functional groups and their positions on the quinoline core.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 2-methoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-6-8-4-3-5-9(11(8)13-10)12(14)16-2/h3-7H,1-2H3 |
Clave InChI |
JSAHJSNLFGMDRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=CC=C2C(=O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


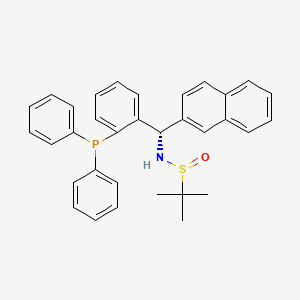
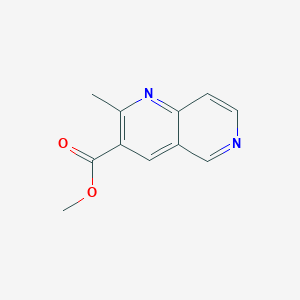
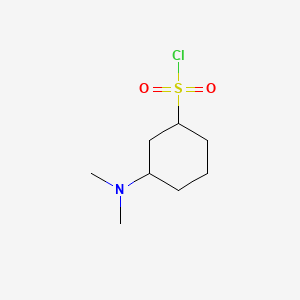
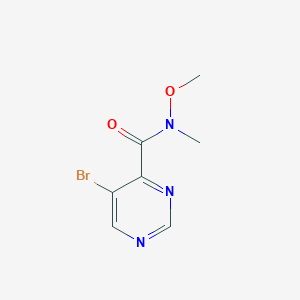
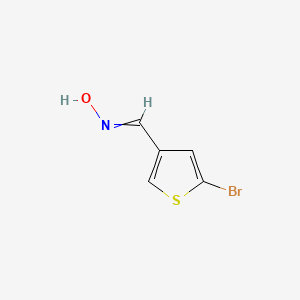
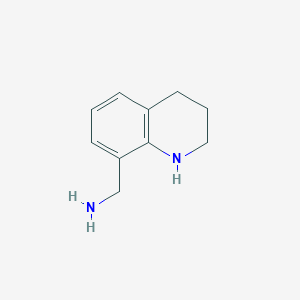
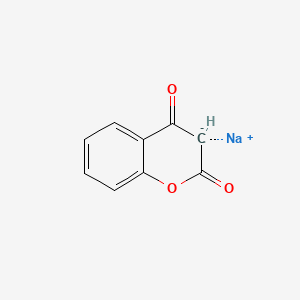
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)
